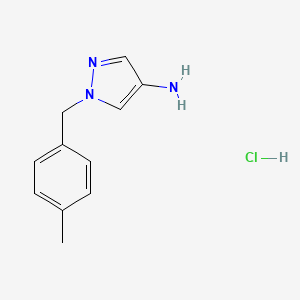

1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

CAS No.: 1049756-50-4

Cat. No.: VC2073485

Molecular Formula: C11H14ClN3

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049756-50-4 |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 1-[(4-methylphenyl)methyl]pyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H13N3.ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;/h2-6,8H,7,12H2,1H3;1H |

| Standard InChI Key | NLFMLYPLOKIDGW-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl |

Introduction

Structural Characteristics and Identification

Molecular Structure and Basic Information

1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring with an amine group at the 4-position and a 4-methylbenzyl group attached to one of the nitrogen atoms of the pyrazole ring. The compound exists as a hydrochloride salt, with the chloride counter-ion typically associated with the protonated amine group . The molecule contains three nitrogen atoms: two within the pyrazole ring and one as part of the amine functional group.

The compound is identified in chemical databases with the PubChem CID 16640517 and has several synonyms including "1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride", "1-[(4-methylphenyl)methyl]pyrazol-4-amine;hydrochloride", and "1-[(4-methylphenyl)methyl]pyrazol-4-amine hydrochloride" .

Structural Representation and Parent Compound

The parent compound of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride is 1-(4-methylbenzyl)-1H-pyrazol-4-amine (CID 1229856), which is the free base form without the hydrochloride component . The structural relationship between the hydrochloride salt and its parent compound is significant, as the salt formation typically impacts solubility, stability, and bioavailability characteristics.

Table 1: Structural Information for 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.70 g/mol |

| PubChem CID | 16640517 |

| Parent Compound | 1-(4-methylbenzyl)-1H-pyrazol-4-amine (CID 1229856) |

| Creation Date in Database | 2007-07-31 |

| Last Modification Date | 2025-02-22 |

Physical and Chemical Properties

Structural Comparison with Related Compounds

Several structurally related compounds appear in the literature, allowing for comparative analysis:

-

C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride (CID 72208509), which has a similar structure but differs in having the amine group attached via a methylene bridge to the pyrazole ring rather than directly attached .

-

3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride, which contains a different substitution pattern with a difluoromethyl group at position 3 and a methyl group at position 1 of the pyrazole ring .

These structural relationships provide context for understanding the potential chemical behavior and applications of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride.

Synthesis Methods and Preparation

Purification and Characterization

The purification of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride would typically involve recrystallization from appropriate solvent systems, potentially followed by additional purification steps if needed. Characterization of the pure compound would involve various analytical techniques.

One search result mentions the use of "an internal standard HPLC method to determine a reaction yield" for a related compound , suggesting that HPLC is a suitable analytical method for monitoring the synthesis and purity of similar pyrazole-containing compounds.

Analytical Characterization

Spectroscopic Analysis

The structural confirmation and characterization of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride would typically employ several complementary spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR would provide valuable structural information. The 1H-NMR spectrum would show characteristic signals for the pyrazole ring protons, the methylene bridge protons, the aromatic protons of the 4-methylbenzyl group, the methyl group protons, and the amine protons.

-

Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the N-H stretching of the amine group, the C-H stretching of the methyl and methylene groups, and the aromatic and heterocyclic ring vibrations.

-

Mass Spectrometry: Would confirm the molecular weight and provide information about the fragmentation pattern, which can be useful for structural elucidation.

It is worth noting that the compound is mentioned to be cataloged in SpectraBase as "1-(4-methylbenzyl)-1H-pyrazol-4-aminium chloride" , suggesting that spectroscopic data might be available through that database.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride. The compound's UV absorption properties would make it amenable to detection using a UV detector in an HPLC system.

Thin-Layer Chromatography (TLC) would also be useful for monitoring reactions and for preliminary purity assessments. The choice of mobile phase would depend on the polarity of the compound, with a mixture of organic solvents potentially modified with a small amount of base or acid to control the ionization state of the amine group.

X-ray Crystallography

X-ray crystallography could provide definitive structural confirmation if suitable crystals of 1-(4-methylbenzyl)-1H-pyrazol-4-amine hydrochloride can be grown. This technique would reveal the three-dimensional structure of the molecule, including bond lengths, bond angles, and the spatial arrangement of atoms.

One search result mentions X-ray crystallography as a method used for structural investigation of a related pyrazole derivative , indicating its potential utility for our target compound as well.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume